molecular formula C3H7 B13730521 Ethyl,1-methyl-(9ci) CAS No. 2025-55-0

Ethyl,1-methyl-(9ci)

Cat. No.: B13730521
CAS No.: 2025-55-0
M. Wt: 43.09 g/mol
InChI Key: HNUALPPJLMYHDK-UHFFFAOYSA-N
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Description

Ethyl,1-methyl-(9CI) (CAS: 2025-55-0) is a branched alkyl group with the molecular formula C₃H₇. It is systematically named as the isopropyl radical, with synonyms including *Isopropyl (6CI,8CI), 1-Methylethyl, and 2-Propyl radical . This compound is a reactive intermediate often involved in organic synthesis, polymerization, and radical reactions. Its structure features a methyl group (-CH₃) attached to the central carbon of an ethyl chain, forming (CH₃)₂CH•, a key structural motif in hydrocarbons and organometallic chemistry.

Properties

CAS No.

2025-55-0

Molecular Formula

C3H7

Molecular Weight

43.09 g/mol

InChI

InChI=1S/C3H7/c1-3-2/h3H,1-2H3

InChI Key

HNUALPPJLMYHDK-UHFFFAOYSA-N

Canonical SMILES

C[CH]C

Origin of Product

United States

Preparation Methods

Nitration of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The primary synthetic route involves nitration of ethyl 1-methyl-1H-pyrazole-3-carboxylate using ammonium nitrate in trifluoroacetic acid solvent.

  • Procedure:

    • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (460 mg) in 5 mL trifluoroacetic acid.
    • Add ammonium nitrate to the solution.
    • Stir the mixture at ambient temperature (approximately 23°C) for 2 hours.
    • Remove volatiles under reduced pressure.
    • Treat the residue with water and extract with dichloromethane (CH2Cl2).
    • Dry the combined organic layers and remove volatiles under reduced pressure.
    • Purify the residue by washing with diethyl ether (Et2O) to obtain the desired nitrated product.
  • Yield: Approximately 90% of the target compound is obtained.

  • Analytical Data:

    • LC-MS (Method 1): m/z [M+H]+ = 200.2 (calculated molecular weight = 199.16).
    • Retention time (Rt) = 2.4 minutes.
Step Reagents/Conditions Time Temperature Yield
Nitration Ammonium nitrate, trifluoroacetic acid (5 mL) 2 hours 23°C 90%
Extraction & Purification Water, CH2Cl2, drying, Et2O washing - Ambient -

Source: Patent US2014/194452, Paragraphs 0591-0593

Analysis of Preparation Methods

Reaction Conditions and Yields

The nitration method using ammonium nitrate in trifluoroacetic acid is efficient at room temperature, avoiding harsh conditions such as elevated temperatures or pressures. The reaction achieves a high yield (90%), which is favorable for laboratory and potential industrial applications.

Purification and Characterization

The purification involves liquid-liquid extraction and washing with diethyl ether, which is a standard method to remove impurities and isolate the ester product. The LC-MS data confirms the molecular weight and purity of the compound.

Summary Table of Preparation Method

Parameter Details
Starting Material Ethyl 1-methyl-1H-pyrazole-3-carboxylate
Nitrating Agent Ammonium nitrate
Solvent Trifluoroacetic acid
Reaction Temperature Ambient (~23°C)
Reaction Time 2 hours
Workup Removal of volatiles, water treatment, extraction with CH2Cl2, drying, Et2O washing
Yield 90%
Analytical Confirmation LC-MS m/z 200.2 [M+H]+, Rt 2.4 min

Chemical Reactions Analysis

Ethyl,1-methyl-(9ci) undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines or other reduced nitrogen species.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl,1-methyl-(9ci) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl,1-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers: n-Propyl vs. Isopropyl

Property Ethyl,1-methyl-(9CI) (Isopropyl Radical) n-Propyl Radical
Molecular Formula C₃H₇* C₃H₇*
Structure Branched (CH₃)₂CH• Linear CH₃CH₂CH₂•
Reactivity Higher stability due to hyperconjugation Less stable
Applications Used in polymer initiation and catalysis Limited industrial relevance

Key Insight : The isopropyl radical’s branched structure enhances its stability compared to the linear n-propyl radical, making it more prevalent in synthetic applications .

Functional Derivatives: Ethers and Esters

tert-Butyl Ethyl Ether (CAS: 637-92-3)
Property Ethyl,1-methyl-(9CI) (Isopropyl Radical) tert-Butyl Ethyl Ether
Molecular Formula C₃H₇* C₆H₁₄O
Boiling Point N/A (Reactive intermediate) 69–71°C
Functionality Radical Ether (R-O-R)
Applications Radical reactions Solvent, fuel additive

Key Insight : While Ethyl,1-methyl-(9CI) is a reactive radical, tert-butyl ethyl ether is a stable ether used in industrial solvents, highlighting the impact of functional groups on chemical behavior .

Bioactive Compounds with Methyl/Ethyl Substituents

1-Methyl-2-pyrrolidinone (CAS: N/A)
Property Ethyl,1-methyl-(9CI) (Isopropyl Radical) 1-Methyl-2-pyrrolidinone
Molecular Formula C₃H₇* C₅H₉NO
Bioactivity Not reported Anticancer properties
Natural Occurrence Synthetic intermediate Found in plant extracts
Concentration in Bio-oil N/A 5.95% (Bio-oil distillate)

Key Insight: 1-Methyl-2-pyrrolidinone, a cyclic amide, exhibits significant anticancer activity due to its interaction with cellular pathways, unlike the non-polar isopropyl radical .

1-Ethyl-2-pyrrolidinone (CAS: N/A)
Property Ethyl,1-methyl-(9CI) (Isopropyl Radical) 1-Ethyl-2-pyrrolidinone
Molecular Formula C₃H₇* C₆H₁₁NO
Bioactivity Not reported Less bioactive than methyl analog
Concentration in Bio-oil N/A 1.49% (Bio-oil distillate)

Key Insight: The substitution of methyl with ethyl in pyrrolidinone reduces both bioactivity and abundance in bio-oil, emphasizing the role of substituent size in biological systems .

Cyclic and Bicyclic Analogs

Bicyclo[2.1.0]pentane-5-carboxylic Acid, 1-Methyl-, Ethyl Ester (CAS: N/A)
Property Ethyl,1-methyl-(9CI) (Isopropyl Radical) Bicyclo Ester
Molecular Formula C₃H₇* C₁₀H₁₆O₂
Structure Simple branched radical Bicyclic ester with methyl and ethyl groups
Applications Radical chemistry Potential pharmaceutical intermediate

Key Insight : The bicyclic ester’s complex structure offers unique steric effects, contrasting with the isopropyl radical’s role in straightforward bond-forming reactions .

Biological Activity

Introduction

Ethyl,1-methyl-(9ci), also known as 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, is a heterocyclic organic compound with a five-membered ring structure that includes nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of pharmaceuticals such as antidiabetic agents.

Chemical Structure and Properties

The molecular formula of Ethyl,1-methyl-(9ci) is C7H13NC_7H_{13}N. Its structural characteristics include an ethyl group at the 4-position and a methyl group at the 3-position of the pyrrolidinone ring. This unique substitution pattern contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC7H13NC_7H_{13}N
Molecular Weight113.19 g/mol
StructureStructure

Biological Activity

Pharmacological Properties

Research has indicated that Ethyl,1-methyl-(9ci) exhibits several pharmacological properties:

  • Antidiabetic Activity : As a precursor in the synthesis of glimepiride, Ethyl,1-methyl-(9ci) plays a crucial role in lowering blood sugar levels. Studies have shown that it enhances insulin sensitivity by interacting with enzymes involved in glucose metabolism.
  • Antimicrobial Properties : Derivatives of Ethyl,1-methyl-(9ci) have demonstrated potential antibacterial activity, making it a subject of interest for further pharmacological research. These derivatives interact with microbial targets effectively.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of Ethyl,1-methyl-(9ci):

  • Study on Antidiabetic Effects : A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on Ethyl,1-methyl-(9ci). The results indicated that certain modifications enhanced its efficacy as an antidiabetic agent, showing significant reductions in blood glucose levels in diabetic models.
  • Antimicrobial Evaluation : In another study, derivatives were tested against a range of bacterial strains. The results showed that some derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

The biological activity of Ethyl,1-methyl-(9ci) is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : It is believed to enhance insulin sensitivity by modulating enzyme activity related to glucose metabolism.
  • Microbial Targeting : The compound's structural features allow it to bind effectively to bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Comparative Analysis

To better understand the significance of Ethyl,1-methyl-(9ci), it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-oneSimilar pyrrolidinone structureDifferent substitution pattern affects reactivity
3-Ethyl-4-methyl-3-pyrrolin-2-oneContains a double bond in the ringAlters stability and reactivity
4-Hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-oneIncorporates a thiophene ringEnhances electronic properties

These comparisons illustrate how variations in substitution patterns lead to distinct chemical and biological properties.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Ethyl,1-methyl-(9ci) derivatives?

Answer:

  • Synthesis Design : Follow stepwise protocols for esterification or alkylation reactions, ensuring stoichiometric control and inert atmospheric conditions to prevent side reactions.
  • Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%). For novel derivatives, include X-ray crystallography or IR spectroscopy to resolve stereochemical ambiguities .
  • Reproducibility : Document reaction parameters (temperature, solvent, catalyst) in detail, adhering to journal guidelines for experimental transparency .

Advanced: How can researchers resolve contradictions in spectral data for Ethyl,1-methyl-(9ci) derivatives?

Answer:

  • Data Validation : Cross-validate conflicting NMR/IR peaks using computational tools (e.g., Gaussian for DFT simulations) to predict vibrational/electronic spectra.
  • Control Experiments : Repeat syntheses under varying conditions (e.g., pH, solvent polarity) to isolate confounding factors.
  • Peer Review : Engage collaborators to independently reproduce results and assess methodological biases, as highlighted in multi-expert review frameworks .

Advanced: What methodologies enable the study of Ethyl,1-methyl-(9ci)'s selective binding to biomolecular targets (e.g., G-quadruplex DNA)?

Answer:

  • Kinetic Analysis : Employ fluorescence titration or surface plasmon resonance (SPR) to quantify binding constants (Kd) and elucidate kinetic pathways (e.g., association/dissociation rates) .
  • Structural Insights : Use molecular docking (AutoDock Vina) and MD simulations to model ligand-DNA interactions, focusing on stacking dynamics and hydrogen bonding patterns .
  • Selectivity Screening : Compare binding affinities against non-target structures (e.g., duplex DNA) via competitive assays .

Basic: What analytical techniques are optimal for detecting Ethyl,1-methyl-(9ci) in environmental samples?

Answer:

  • Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the compound from soil/water matrices.
  • Detection : Apply GC-MS with electron ionization (EI) for high sensitivity, or LC-MS/MS for polar derivatives. Validate with internal standards (e.g., deuterated analogs) to correct matrix effects .

Advanced: How should researchers design statistical frameworks for dose-response studies involving Ethyl,1-methyl-(9ci)?

Answer:

  • Model Selection : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Validate model assumptions (normality, homoscedasticity) via residual analysis.
  • Power Analysis : Predefine sample sizes using tools like G*Power to ensure statistical robustness (α=0.05, β=0.2).
  • Multivariate Analysis : Apply ANOVA or MANOVA to assess interactions between compound concentration and biological endpoints .

Basic: What criteria define a well-formulated research hypothesis for studying Ethyl,1-methyl-(9ci)?

Answer:

  • PICOC Framework : Structure hypotheses using Population (e.g., cellular models), Intervention (compound exposure), Comparison (control groups), Outcomes (e.g., cytotoxicity), and Context (in vitro/in vivo) .
  • Feasibility : Align questions with available resources (e.g., lab equipment, funding) to ensure empirical testability .

Advanced: How can researchers optimize chromatographic conditions for separating Ethyl,1-methyl-(9ci) isomers?

Answer:

  • Column Selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.
  • Mobile Phase : Adjust acetonitrile/water ratios and additives (e.g., 0.1% formic acid) to enhance peak symmetry.
  • Method Validation : Assess reproducibility across ≥3 batches and validate with spike-recovery tests (RSD <5%) .

Advanced: What computational approaches are effective for predicting Ethyl,1-methyl-(9ci)'s metabolic pathways?

Answer:

  • In Silico Tools : Use MetaSite or GLORYx to simulate Phase I/II metabolism, prioritizing cytochrome P450 isoforms (e.g., CYP3A4) for kinetic profiling.
  • Docking Studies : Map reactive sites (e.g., ester groups) to predict hydrolysis or glucuronidation pathways.
  • Validation : Compare predictions with in vitro microsomal assays .

Basic: How should researchers manage and archive spectral data for Ethyl,1-methyl-(9ci) derivatives?

Answer:

  • Data Curation : Store raw spectra in repositories like Zenodo or institutional databases with unique DOIs.
  • Metadata Standards : Annotate files with experimental conditions (solvent, instrument model) and processing software (e.g., MestReNova) .

Advanced: What strategies identify structure-activity relationships (SARs) for Ethyl,1-methyl-(9ci) analogs?

Answer:

  • Analog Synthesis : Modify substituents (e.g., alkyl chain length, ester groups) systematically.
  • Biological Assays : Test analogs against target proteins (e.g., kinases) and correlate activity with structural descriptors (logP, polar surface area).
  • QSAR Modeling : Use partial least squares (PLS) regression to derive predictive SAR models .

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